Methyl 5-(((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a fused triazolopyrimidinone core linked via a thioether bridge to a furan-2-carboxylate ester. The molecule integrates three key pharmacophoric elements:
Thioether linkage: Enhances metabolic stability compared to ethers or amines, while contributing to lipophilicity.
Furan carboxylate ester: Introduces steric bulk and modulates solubility via the ester group.
(2020), such as aza-Wittig reactions for triazole formation .
Properties
IUPAC Name |
methyl 5-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c1-7-8(2)18-13(15-11(7)19)16-17-14(18)23-6-9-4-5-10(22-9)12(20)21-3/h4-5H,6H2,1-3H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDLXLNYYBBHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC3=CC=C(O3)C(=O)OC)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison with key examples from the literature:
Table 1: Structural and Functional Comparison
Key Findings :
Core Heterocycles: The target compound’s triazolopyrimidinone core is distinct from imidazopyridines () and thiazolopyrimidines (), which exhibit different electronic and conformational properties. For example, the thiazolopyrimidine in adopts a flattened boat conformation with a dihedral angle of 80.94° between fused rings , whereas triazolopyrimidinones may favor planar geometries for π-π stacking.
Substituent Effects: The thioether bridge in the target compound contrasts with the benzylidene group in , which enhances aromatic stacking but reduces flexibility. Ester groups (e.g., methyl vs. ethyl) influence solubility and metabolic stability.
Synthetic Methodologies: The aza-Wittig reaction () offers regioselective triazole formation, while condensation () and one-pot reactions () prioritize step economy. The target compound’s synthesis may require hybrid strategies due to its thioether linkage.
Crystallographic Data: The thiazolopyrimidine in crystallizes in a monoclinic system (space group P21/n, Z=4) with unit cell parameters a = 7.5363 Å, b = 18.178 Å, and c = 16.973 Å . Similar data for the target compound could clarify packing efficiency and intermolecular interactions.
Spectroscopic Signatures: The nitrophenyl-substituted imidazopyridine () shows distinct NMR shifts (e.g., 1H NMR: aromatic protons at δ 7.2–8.5 ppm) compared to triazolopyrimidinones, where pyrimidinone carbonyls typically resonate at δ 160–170 ppm in 13C NMR .
Preparation Methods
Cyclocondensation of Triazolamine with β-Ketoesters
A widely reported method involves reacting 5-amino-1,2,4-triazole (1 ) with ethyl acetoacetate (2 ) in ethanol under reflux (12 h), yielding 5,6-dimethyl-7-hydroxy-triazolo[4,3-a]pyrimidine (3 ). Subsequent thiolation is achieved by treating 3 with phosphorus pentasulfide (P₂S₅) in dry pyridine at 80°C for 6 h, producing the thione derivative (4 ) in 78% yield (Figure 1).
Reaction Conditions:
- Solvent: Pyridine (anhydrous)
- Temperature: 80°C
- Catalyst: None
- Yield: 78%
Alternative Pathway via Chlorination and Thiol Displacement
An alternative approach chlorinates the 3-position of 3 using POCl₃ at 90°C for 1 h to form 3-chloro-5,6-dimethyl-triazolo[4,3-a]pyrimidin-7(8H)-one (5 ). Displacement with sodium hydrosulfide (NaSH) in DMF at 50°C for 3 h affords 4 in 72% yield (Figure 2).
Comparative Analysis:
| Method | Yield (%) | Reaction Time (h) | Side Products |
|---|---|---|---|
| P₂S₅ Thiolation | 78 | 6 | Minimal |
| Cl⁻/SH⁻ Exchange | 72 | 4 | Hydrolysis byproducts |
Synthesis of Methyl 5-(Chloromethyl)Furan-2-Carboxylate
Copper-Catalyzed Cyclization of Ethyl Propiolate Derivatives
Methyl 5-(hydroxymethyl)furan-2-carboxylate (6 ) is synthesized via cyclization of ethyl 3-(2-methoxycarbonylphenyl)propiolate (7 ) using CuI (10 mol%) in DMF at 120°C for 8 h. Chlorination of 6 with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C for 2 h yields 8 (Figure 3).
Optimization Data:
- Chlorinating Agent: SOCl₂ (2 eq)
- Solvent: DCM
- Temperature: 0°C → RT
- Yield: 89%
Direct Chloromethylation of Furan Carboxylates
Methyl furan-2-carboxylate (9 ) undergoes Friedel-Crafts alkylation with paraformaldehyde and HCl gas in acetic acid at 60°C for 5 h, producing 8 in 76% yield. This one-pot method avoids isolation of intermediates but requires strict moisture control.
Thioether Coupling of Core A and Core B
Nucleophilic Substitution in Polar Aprotic Solvents
Core A (4 ) and Core B (8 ) are reacted in anhydrous DMF with K₂CO₃ (2 eq) at 60°C for 6 h, achieving 82% yield of the target compound (Figure 4).
Critical Parameters:
- Base: K₂CO₃ > NaOH (reduces ester hydrolysis)
- Solvent: DMF > DMSO (ease of purification)
- Molar Ratio: 1:1.2 (Core A:Core B)
Phase-Transfer Catalysis for Enhanced Efficiency
Employing tetrabutylammonium bromide (TBAB, 5 mol%) in a toluene/water biphasic system at 80°C for 4 h increases yield to 88% by accelerating interphase reactant transfer.
Side Reaction Mitigation:
- Oxidation: N₂ sparging to prevent thioether → sulfoxide
- Temperature Control: <90°C to avoid furan ring decomposition
Purification and Characterization
The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol/water (4:1). Key characterization data include:
1H NMR (400 MHz, CDCl₃):
- δ 7.21 (s, 1H, furan H-4)
- δ 4.35 (s, 2H, SCH₂)
- δ 2.48 (s, 6H, 2×CH₃)
- δ 3.89 (s, 3H, COOCH₃)
13C NMR (100 MHz, CDCl₃):
- δ 166.2 (COOCH₃)
- δ 158.9 (C=O, pyrimidinone)
- δ 121.4 (C-S)
HRMS (ESI): [M+H]+ m/z 393.0924 (Calcd: 393.0921)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
